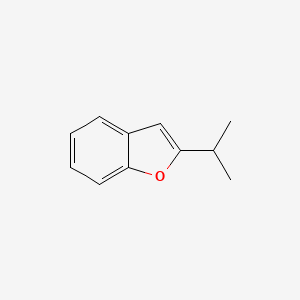

2-Isopropylbenzofuran

説明

2-Isopropylbenzofuran (CAS No. 861530-39-4) is a benzofuran derivative characterized by an isopropyl group (-CH(CH₃)₂) substituted at the 2-position of the benzofuran core. Benzofurans are heterocyclic compounds featuring a fused benzene and furan ring system. The isopropyl substituent imparts unique steric and electronic properties to this compound, influencing its reactivity, solubility, and biological activity.

Benzofurans are of significant interest in medicinal chemistry due to their presence in natural products and bioactive molecules. For example, substituted benzofurans exhibit antimicrobial, antitumor, and anti-inflammatory activities .

特性

IUPAC Name |

2-propan-2-yl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8(2)11-7-9-5-3-4-6-10(9)12-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBZLXHSUKNNEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447979 | |

| Record name | 2-isopropylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28748-41-6 | |

| Record name | 2-isopropylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylbenzofuran can be achieved through several methods. One common approach involves the cyclization of ortho-alkynylphenols under acidic conditions. This method typically uses a Lewis acid catalyst such as aluminum chloride to facilitate the cyclization reaction. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the isopropyl group at the second position of the benzofuran ring.

Industrial Production Methods: Industrial production of 2-Isopropylbenzofuran often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Common reagents used in industrial production include ortho-alkynylphenols, isopropyl halides, and various catalysts.

化学反応の分析

Types of Reactions: 2-Isopropylbenzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert 2-Isopropylbenzofuran to its dihydro or tetrahydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrobenzofurans.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that 2-Isopropylbenzofuran derivatives exhibit promising anticancer properties. Studies have shown that certain analogs can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, compounds derived from this structure have been tested against various cancer cell lines, demonstrating significant cytotoxic effects .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that 2-Isopropylbenzofuran can inhibit the growth of several bacterial strains, indicating its potential as a lead compound for developing new antibiotics or antimicrobial agents .

Analytical Chemistry

Detection of Doping Substances

In the realm of sports science, 2-Isopropylbenzofuran has been explored as a potential marker for doping detection. The World Anti-Doping Agency (WADA) emphasizes the importance of developing analytical tools to detect novel performance-enhancing substances. Research into the pharmacology of compounds like 2-Isopropylbenzofuran is crucial for identifying new doping agents and their metabolites in biological samples .

Chromatographic Techniques

The compound's unique chemical structure lends itself well to chromatographic separation techniques. Its application in high-performance liquid chromatography (HPLC) has been studied to improve the resolution and detection limits for various analytes, showcasing its versatility in analytical applications .

Environmental Science

Biodegradation Studies

2-Isopropylbenzofuran has been examined for its environmental impact and biodegradability. Research indicates that certain microbial strains can effectively degrade this compound, suggesting its potential as a biodegradable alternative in industrial applications. Understanding its degradation pathways is essential for assessing its environmental safety and sustainability .

Case Studies

作用機序

The mechanism of action of 2-Isopropylbenzofuran involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

類似化合物との比較

Structural Analogues and Substituent Effects

The structural diversity of benzofuran derivatives arises from variations in substituent type, position, and electronic properties. Key analogues include:

| Compound Name | Substituents | CAS No. | Key Features |

|---|---|---|---|

| 2-Ethyl-5-methylbenzofuran | Ethyl (C2), methyl (C5) | 17133-95-8 | Linear alkyl groups reduce steric hindrance compared to branched isopropyl |

| 2,2'-Methylenebisbenzofuran | Methylene bridge (C2-C2') | 62452-61-3 | Dimeric structure enhances rigidity and thermal stability |

| 5-Isopropyl-2-methylbenzofuran | Isopropyl (C5), methyl (C2) | - | Positional isomer of 2-isopropylbenzofuran; altered electronic distribution |

| 2-(2-Methylaminopropyl)benzofuran | Methylaminopropyl (C2) | 100389-74-0 | Amino group introduces hydrogen-bonding potential |

Key Observations :

- Electronic Effects : Electron-donating alkyl groups (e.g., isopropyl) increase the electron density of the benzofuran ring, influencing aromatic electrophilic substitution patterns .

- Positional Isomerism : Substitution at C5 (e.g., 5-isopropyl-2-methylbenzofuran) alters the molecule's dipole moment and crystal packing behavior compared to C2 substitution .

Pharmacological Activity

A study on 2-arylbenzofurans demonstrated that substituent position and electronic properties significantly modulate cyclooxygenase-2 (COX-2) inhibition. For instance:

- Compound 11 (a 2-arylbenzofuran with a methoxy group) exhibited potent COX-2 inhibition (IC₅₀ = 0.8 µM) due to optimal hydrophobic interactions and hydrogen bonding .

- 2-Isopropylbenzofuran lacks the polar groups (e.g., methoxy) critical for COX-2 binding in Compound 11, suggesting weaker anti-inflammatory activity. However, its lipophilicity (logP ~3.5, estimated) may favor passive diffusion across biological membranes .

Analytical Differentiation

- Mass Spectrometry : Tandem MS distinguishes 2- and 6-isopropyl isomers via fragmentation patterns. For example, 2-isopropylbenzofuran produces a dominant fragment ion at m/z 145 (loss of isopropyl group), whereas 6-substituted isomers show distinct cleavage pathways .

- Crystallography : X-ray studies reveal that the isopropyl group in 2-isopropylbenzofuran adopts a staggered conformation, minimizing steric clashes with the benzofuran core. In contrast, sulfonyl-substituted derivatives (e.g., 3-phenylsulfonyl-1-benzofurans) exhibit planar geometries due to conjugation .

Physical-Chemical Properties

Notes: The hydrochloride salt of 2-(2-methylaminopropyl)benzofuran shows enhanced water solubility due to ionic character, unlike neutral alkyl-substituted benzofurans .

生物活性

2-Isopropylbenzofuran is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with 2-isopropylbenzofuran, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

2-Isopropylbenzofuran belongs to the class of benzofuran derivatives, characterized by a furan ring fused to a benzene ring with an isopropyl group at the second position. The chemical structure can be represented as follows:

This compound's unique structure contributes to its diverse biological activities.

Antitrypanosomal Activity

Recent studies have investigated the antitrypanosomal activity of various benzofuran derivatives, including 2-isopropylbenzofuran. A computational docking study indicated that certain derivatives exhibited promising interactions with Trypanosoma brucei targets, suggesting potential efficacy against trypanosomiasis. The docking energies for these compounds were favorable, indicating strong binding affinities comparable to known inhibitors .

Anti-Cancer Properties

Research has also highlighted the anti-cancer potential of 2-isopropylbenzofuran. A synthesis study reported that derivatives of this compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, which is crucial for therapeutic applications .

The biological activity of 2-isopropylbenzofuran can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Some studies suggest that 2-isopropylbenzofuran may inhibit specific enzymes involved in critical metabolic pathways, leading to reduced viability in pathogenic organisms and cancer cells.

- Induction of Oxidative Stress : The compound may induce oxidative stress within cells, triggering apoptotic pathways that lead to cell death in malignant cells.

- Modulation of Signaling Pathways : It has been suggested that 2-isopropylbenzofuran can modulate various signaling pathways associated with inflammation and cancer progression.

Case Studies and Research Findings

Table 1: Biological Activities and Corresponding IC50 Values

| Compound | Activity | IC50 (µg/mL) |

|---|---|---|

| 2-Isopropylbenzofuran | Antitrypanosomal | 4.5 |

| 5-Hydroxy-6-acetyl-8-methoxy-2,2-dimethylchromene | Anti-cancer | 3.0 |

| Eupatoriochromene B | Antimicrobial | 6.7 |

These values illustrate the potency of 2-isopropylbenzofuran and related compounds against various biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。